1-(3-Aminophenyl)-4-methylpentan-3-one
Overview
Description
1-(3-Aminophenyl)-4-methylpentan-3-one is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives demonstrate their potential in material science and organic chemistry. These compounds, characterized using spectroscopic techniques and quantum chemical insights, exhibit properties relevant for nonlinear optical applications, molecular stability analysis, and charge transfer studies. This research highlights the compound's versatility in the synthesis of materials with specific electronic and photophysical properties (M. Khalid et al., 2020).
Anticancer Potential
In medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes have shown promise as anticancer drugs. The structural characterization and in vitro cytotoxicity studies of these complexes against various human tumor cell lines provide insights into their therapeutic potential. This study underscores the importance of structural design in developing new anticancer agents (T. S. Basu Baul et al., 2009).
Biofuel Production
The engineering of microorganisms for the synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, illustrates the application of these compounds in sustainable energy. Through metabolic engineering, these isomers have been identified as potential biofuels, showcasing the role of chemical compounds in addressing energy sustainability challenges (A. Cann & J. Liao, 2009).
Monoamine Uptake Inhibitors
Research into monoamine uptake mechanisms has led to the development of 2-aminopentanophenones as selective inhibitors, with implications for treating cocaine abuse. This highlights the compound's significance in neuroscience and pharmacology, contributing to the understanding and development of treatments for substance abuse disorders (P. Meltzer et al., 2006).
Chemical Synthesis
The synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol provides another example of the compound's application in chemical synthesis. This research details the process of obtaining the compound through a series of reactions, demonstrating its utility in organic chemistry (Fang Ling, 2011).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the function of these targets . The specific interactions and resulting changes caused by 1-(3-Aminophenyl)-4-methylpentan-3-one require further investigation.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
It is suggested that similar compounds have high gi absorption and are bbb permeant These properties can impact the bioavailability of the compound
Result of Action
Similar compounds have been known to elicit responses in heavily pretreated patients with advanced ovarian cancer
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds
Properties
IUPAC Name |
1-(3-aminophenyl)-4-methylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(14)7-6-10-4-3-5-11(13)8-10/h3-5,8-9H,6-7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMZINUYLJDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.